molecular formula C10H18O6 B12095574 Butanedioic acid, 2,3-dimethoxy-, diethyl ester

Butanedioic acid, 2,3-dimethoxy-, diethyl ester

Cat. No.: B12095574
M. Wt: 234.25 g/mol
InChI Key: GBLRBXULFQVLRG-UHFFFAOYSA-N
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Description

Butanedioic acid, 2,3-dimethoxy-, diethyl ester is an organic compound with the molecular formula C10H18O6. It is a derivative of butanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by ethyl groups, and the hydrogen atoms on the 2 and 3 positions are replaced by methoxy groups. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanedioic acid, 2,3-dimethoxy-, diethyl ester typically involves the esterification of butanedioic acid derivatives with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Butanedioic acid derivative+EthanolAcid catalystButanedioic acid, 2,3-dimethoxy-, diethyl ester+Water\text{Butanedioic acid derivative} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Butanedioic acid derivative+EthanolAcid catalyst​Butanedioic acid, 2,3-dimethoxy-, diethyl ester+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in continuous reactors with efficient separation techniques to isolate the desired ester product. The use of high-purity reactants and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

Butanedioic acid, 2,3-dimethoxy-, diethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, 2,3-dimethoxy-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release butanedioic acid derivatives, which can then participate in metabolic pathways. The methoxy groups may influence the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

  • Butanedioic acid, 2,3-dihydroxy-, diethyl ester
  • Butanedioic acid, 2,3-dihydroxy-, dimethyl ester
  • Butanedioic acid, diethyl ester

Comparison:

  • Butanedioic acid, 2,3-dihydroxy-, diethyl ester: Similar structure but with hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
  • Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: Similar to the diethyl ester but with methyl groups, affecting solubility and reactivity.
  • Butanedioic acid, diethyl ester: Lacks the methoxy groups, resulting in different chemical properties and uses.

Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

diethyl 2,3-dimethoxybutanedioate

InChI

InChI=1S/C10H18O6/c1-5-15-9(11)7(13-3)8(14-4)10(12)16-6-2/h7-8H,5-6H2,1-4H3

InChI Key

GBLRBXULFQVLRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)OC)OC

Origin of Product

United States

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